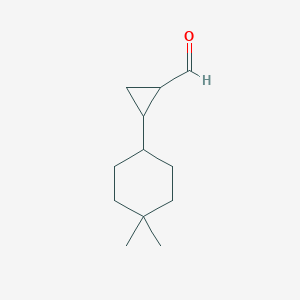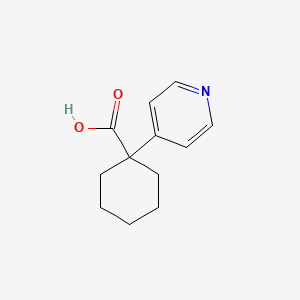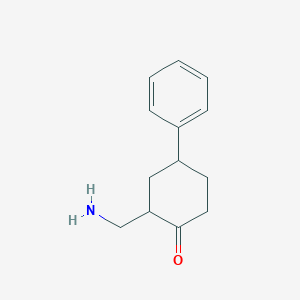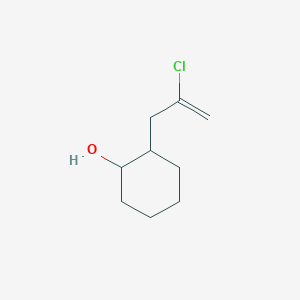
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H15ClO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position and a 2-chloroprop-2-en-1-yl group is attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chloropropene in the presence of a base. The reaction proceeds via an aldol condensation followed by a reduction step to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 2-(2-Prop-2-en-1-yl)cyclohexanol.
Substitution: 2-(2-Aminoprop-2-en-1-yl)cyclohexan-1-ol or 2-(2-Thioprop-2-en-1-yl)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chlorine atom and the hydroxyl group allows for multiple modes of interaction, including hydrogen bonding and covalent modification of target molecules.
Comparación Con Compuestos Similares
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be compared with similar compounds such as:
2-(2-Chloroprop-2-en-1-yl)cyclohexanone: This compound lacks the hydroxyl group and has different reactivity and applications.
2-(2-Bromoprop-2-en-1-yl)cyclohexan-1-ol: The bromine atom provides different reactivity compared to chlorine, affecting the compound’s chemical behavior.
2-(2-Chloroprop-2-en-1-yl)cyclohexane: This compound lacks the hydroxyl group and has different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-(2-chloroprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15ClO/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,1-6H2 |
Clave InChI |
SZXJTSGATVLPGY-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1CCCCC1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


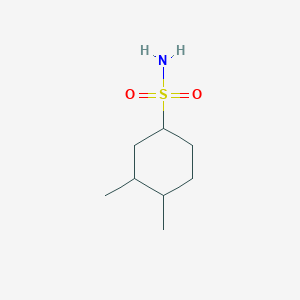
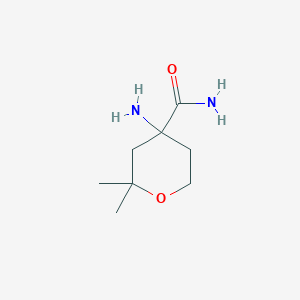
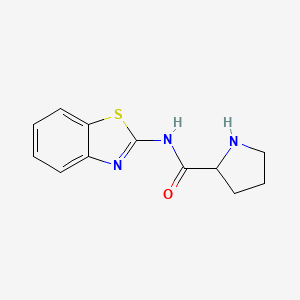
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)

